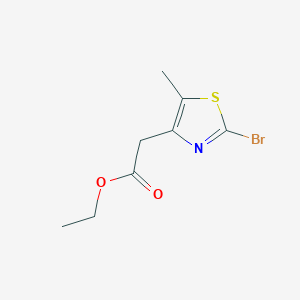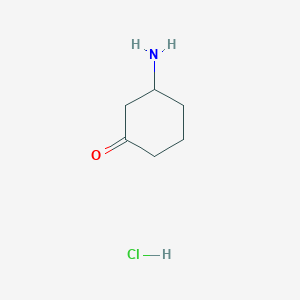
3,3'-Diiodoazoxybenzene
Overview
Description
3,3’-Diiodoazoxybenzene is an organic compound characterized by the presence of two iodine atoms attached to the benzene rings of an azoxybenzene structure. The molecular formula of 3,3’-Diiodoazoxybenzene is C12H8I2N2O, and it has a molecular weight of 450.01 g/mol . This compound is part of the broader class of azoxybenzenes, which are known for their versatile photochemical properties and applications in various fields.
Preparation Methods
The synthesis of 3,3’-Diiodoazoxybenzene typically involves the oxidation of the corresponding azobenzene derivative. One common method is the oxidation of 3,3’-diiodoazobenzene using peracetic acid or hydrogen peroxide in glacial acetic acid. The reaction is carried out at temperatures ranging from 60°C to 70°C for approximately 24 hours . This method yields the desired azoxybenzene compound with high efficiency.
Industrial production methods for 3,3’-Diiodoazoxybenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and yield in industrial settings.
Chemical Reactions Analysis
3,3’-Diiodoazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of 3,3’-Diiodoazoxybenzene can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-Diiodoazoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photochemical properties make it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy and other medical applications.
Industry: It is used in the production of dyes, pigments, and other materials that require specific photochemical properties
Mechanism of Action
The mechanism of action of 3,3’-Diiodoazoxybenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between different isomeric forms, affecting its electronic distribution and reactivity. This property is exploited in various applications, such as light-responsive materials and sensors .
Comparison with Similar Compounds
3,3’-Diiodoazoxybenzene can be compared with other azoxybenzenes, such as 4,4’-diiodoazoxybenzene and 3,3’-difluoroazoxybenzene. While these compounds share similar structural features, the presence of different halogen atoms (iodine vs. fluorine) imparts unique properties to each compound. For example, the larger iodine atoms in 3,3’-Diiodoazoxybenzene result in different photochemical and electronic properties compared to its fluorinated counterparts .
Similar Compounds
- 4,4’-Diiodoazoxybenzene
- 3,3’-Difluoroazoxybenzene
- 4,4’-Dichloroazoxybenzene
These compounds are structurally similar but exhibit distinct properties due to the different halogen substituents .
Properties
IUPAC Name |
(3-iodophenyl)-(3-iodophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWXCTMEYYYJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=[N+](C2=CC(=CC=C2)I)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















